Rubiarbonone E
描述
Rubiarbonone E (C₃₀H₄₆O₄, molecular weight 470.70) is an arborane-type triterpenoid isolated from the roots of Rubia yunnanensis (Xiao Hong Shen), a plant used in traditional Chinese medicine . Structurally, it features a hydroxylated and ketone-substituted arborane skeleton, with a melting point of 258–259°C and a high optical rotation ([α]D = +233.4°) . Its isolation yield is notably low (0.000071% dry weight), reflecting its rarity .
属性
分子式 |
C30H46O4 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC 名称 |
(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1 |
InChI 键 |
LKBSFVITHXLCDA-MEKJSECDSA-N |
SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
手性 SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
规范 SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |
同义词 |
rubiarbonone E |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Structural Comparison
Rubiarbonone E belongs to the arborane triterpenoid family, characterized by a 30-carbon skeleton with hydroxyl, ketone, and acetate modifications. Key structural analogs include:
| Compound | Molecular Formula | Key Structural Features | Source | Yield (% dw) |
|---|---|---|---|---|
| Rubiarbonone E | C₃₀H₄₆O₄ | 7β,19α-dihydroxy, 3-ketone, arbor-9(11)-ene | R. yunnanensis | 0.000071 |
| Rubiarbonone C | C₃₂H₅₀O₅ | 19α-acetoxy, 3β,7β-dihydroxy, arbor-9(11)-ene | R. yunnanensis | 0.00024 |
| Rubiarbonone A | C₃₂H₅₀O₅ | 19α-acetoxy, 7β,28-dihydroxy, arbor-9(11)-en-3-one | R. yunnanensis | N/A |
| Rubiarbonol B | C₃₀H₄₈O₄ | 19α,28-dihydroxy, arbor-9(11)-ene | R. yunnanensis | 0.00041 |
| Oleanolic Acid | C₃₀H₄₈O₃ | Oleanane skeleton, 3β-hydroxy, 12-ene | Multiple plants | N/A |
Key Differences :
- Rubiarbonone E lacks the acetyl group present in Rubiarbonone C and A, which may influence its bioavailability and receptor binding .
Functional Comparison
Anti-Atherosclerotic and Vascular Effects
- Rubiarbonone C: Inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell (VSMC) proliferation and migration by suppressing FAK, MAPK, and STAT3 Tyr705 phosphorylation . It also reduces MMP-2/9 activity, critical in vascular remodeling .
- Notably, Rubiarbonol B (a hydroxylated analog) shows anti-platelet aggregation activity at 150 μM, while Rubiarbonone A exhibits dual effects (pro-aggregation at high doses, inhibition at low doses) .
- Oleanolic Acid: Reduces VSMC proliferation via NF-κB and ROS pathways but lacks specificity for PDGF signaling .
Anti-Cancer and Apoptotic Activity
- Rubiarbonone C: Induces apoptosis in cancer cells via STAT3 inhibition, a mechanism shared with ursolic acid .
- Ursolic Acid : Promotes caspase-3/8 activation and mitochondrial membrane depolarization in multiple myeloma cells .
- Rubiarbonone E: Unstudied, but its ketone group may enhance electrophilic reactivity, a trait linked to pro-apoptotic effects in other triterpenoids .
Anti-Inflammatory and Antioxidant Effects
- Rubiarbonone C: Suppresses NO production in LPS-activated macrophages (IC₅₀ = 1.18 μM) but shows cytotoxicity at higher doses .
- Rubiarbonol D/E: Non-cytotoxic NO inhibitors, suggesting hydroxylation reduces toxicity compared to ketone-bearing analogs .
常见问题
Q. Q1: What are the primary methodologies for isolating and characterizing Rubiarbonone E from natural sources?
Methodological Answer:
- Isolation: Use chromatographic techniques (e.g., HPLC, TLC) with polarity-based fractionation, guided by bioactivity assays to prioritize fractions .
- Characterization: Combine spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
- Key Consideration: Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions .
Q. Q2: How can researchers design experiments to assess Rubiarbonone E’s baseline bioactivity in vitro?
Methodological Answer:
- Experimental Design:
- PICO Framework: Define Population (cell lines), Intervention (Rubiarbonone E dosage), Comparison (positive/negative controls), and Outcome (e.g., IC50 values) .
- Assay Selection: Use standardized assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) with triplicate measurements to minimize variability .
- Data Validation: Include statistical tests (ANOVA, t-tests) to confirm significance thresholds (p < 0.05) .
Advanced Research Questions
Q. Q3: What mechanisms underlie contradictory reports on Rubiarbonone E’s cytotoxicity across different cancer cell lines?
Methodological Answer:
- Hypothesis Testing:
- Data Synthesis: Apply meta-analysis techniques to reconcile discrepancies, weighting studies by sample size and methodological rigor .
Q. Q4: How can researchers establish structure-activity relationships (SAR) for Rubiarbonone E derivatives?
Methodological Answer:
- Systematic Modification: Synthesize derivatives with targeted functional group alterations (e.g., hydroxylation, methylation) and assess bioactivity shifts .
- Computational Modeling: Use molecular docking (AutoDock Vina) or MD simulations to predict binding affinities and correlate with experimental IC50 values .
- Validation: Apply QSAR models to prioritize derivatives for synthesis, reducing trial-and-error approaches .
Q. Q5: What experimental strategies address Rubiarbonone E’s instability in aqueous environments?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies (pH, temperature gradients) with LC-MS monitoring to identify degradation products .
- Formulation Optimization: Encapsulate Rubiarbonone E in nanocarriers (liposomes, PLGA nanoparticles) and assess bioavailability via in vitro release assays .
Q. Q6: How can researchers resolve conflicting data on Rubiarbonone E’s ecological impact in soil microbiomes?
Methodological Answer:
- Controlled Microcosm Studies:
- Meta-Analysis: Compare geospatial data (e.g., soil type, climate) across studies to contextualize discrepancies .
Methodological Frameworks
Q7: Which frameworks ensure rigor in formulating research questions about Rubiarbonone E’s pharmacological potential?
Answer:
- FINER Criteria: Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (in vitro prioritization over in vivo), and Relevant (therapeutic gaps) .
- PICOT for Clinical Relevance: Adapt for preclinical studies by defining Population (disease models), Intervention (dosage regimens), and Time (exposure duration) .
Q. Q8: How should researchers design longitudinal studies to track Rubiarbonone E’s chronic toxicity?
Methodological Answer:
- Sampling Protocol: Collect biomarkers (e.g., liver enzymes, oxidative stress markers) at intervals (e.g., 30/60/90 days) .
- Statistical Power Analysis: Calculate sample size (G*Power software) to ensure detectability of subclinical effects .
Data Interpretation and Reporting
Q. Q9: What standards apply when reporting contradictory findings in Rubiarbonone E studies?
Answer:
Q. Q10: How can researchers validate Rubiarbonone E’s purported anti-inflammatory mechanisms in silico?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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